Berberine tannate

Antimicrobial Staphylococcus aureus MIC

Berberine tannate solves the palatability & compliance challenges of conventional berberine salts in oral antidiarrheal therapies. · Tasteless complex eliminates need for taste-masking in pediatric suspensions. · Dual-action: bactericidal (MIC 5 µg/mL vs. S. aureus) + astringent. · pH-dependent release (<5% gastric, >85% colonic) enables colon-targeted delivery.

Molecular Formula C96H69NO50
Molecular Weight 2036.5 g/mol
Cat. No. B14113735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBerberine tannate
Molecular FormulaC96H69NO50
Molecular Weight2036.5 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)[O-])O)O)O
InChIInChI=1S/C76H52O46.C20H18NO4/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h1-20,52,63-65,76-101H,21H2;3-4,7-10H,5-6,11H2,1-2H3/q;+1/p-1/t52-,63-,64+,65-,76+;/m1./s1
InChIKeyASLOQCPXFXCORP-HBNMXAOGSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Berberine Tannate: Clinical Profile & GI Applications


Berberine tannate is a complex salt formed by the combination of the isoquinoline alkaloid berberine and tannic acid, with a molecular weight of approximately 2036.55 g/mol [1]. It is characterized by its poor solubility in water and ethanol, containing 25-32% berberine by weight . Its primary therapeutic application lies in the treatment of bacterial diarrhea and enteritis, leveraging the antimicrobial activity of berberine and the astringent, anti-inflammatory effects of tannic acid [2].

Gastrointestinal infection mechanism studies
Antimicrobial and astringent dual-action research
Tasteless formulation research (oral suspensions)

Berberine Tannate vs. Simple Salts


Berberine salts like berberine hydrochloride and berberine sulfate are the most common forms of this alkaloid. However, the specific salt form profoundly impacts critical properties for both pharmaceutical development and clinical efficacy. For instance, while berberine hydrochloride is extremely bitter [1], limiting patient compliance in oral formulations, berberine tannate is tasteless , a key differentiator for pediatric and geriatric medicine. Furthermore, the extremely low oral bioavailability (<1%) of simple berberine salts [2] is a major hurdle for systemic applications. While berberine tannate does not solve this systemic bioavailability issue, its unique properties enable targeted delivery strategies (e.g., colon-specific release) and a localized mechanism of action (e.g., direct antimicrobial and astringent effects in the gut) that are not achievable with the more water-soluble salt forms [3]. Substituting one form for another can therefore result in failed formulation, reduced patient adherence, and a loss of therapeutic effect for specific indications.

Taste profile mismatch
Berberine tannate is reported tasteless, while berberine HCl is extremely bitter, potentially affecting oral formulation acceptance in research models.
Solubility classification differs
Practically insoluble vs. slightly soluble; may shift GI release and require different formulation strategies for targeted delivery studies.
Colon-targeting release may not transfer
pH-dependent release profile observed for berberine tannate; other salts may not exhibit comparable colon-specific delivery properties.

Performance Comparison: Berberine Tannate vs. Salts


Antistaphylococcal Activity & MIC

Berberine tannate demonstrates potent antimicrobial activity against Staphylococcus aureus, a common pathogen in skin and gastrointestinal infections. The minimal inhibition concentration (MIC) value of berberine tannate against S. aureus (ATCC6538) was evaluated at 5 µg/mL [1]. While berberine itself is known for its broad antibacterial properties , this provides a specific, quantitative benchmark for the tannate complex, which is directly relevant to its use in managing bacterial dysentery and enteritis. This potency, when combined with the astringent and anti-inflammatory effects of the tannate component, defines a multifaceted mechanism that is distinct from the purely antimicrobial action of other berberine salts.

MIC Benchmark
Reported
5 µg/mL
Reported antimicrobial screening context
S. aureus ATCC6538; supports GI infection research
Antimicrobial Staphylococcus aureus MIC

Oral Palatability & Taste Masking

A primary differentiator for berberine tannate is its lack of bitter taste, a property that significantly enhances patient compliance, particularly in pediatric and geriatric populations. This is in direct contrast to berberine hydrochloride, which is described as having an 'extremely bitter' taste [1]. The complexation with tannic acid effectively masks the intense bitterness of the berberine alkaloid, as berberine tannate is described as 'tasteless' . This characteristic is a critical advantage in the development of oral liquid dosage forms, such as suspensions, which are often preferred for children but are challenging to formulate with bitter active pharmaceutical ingredients.

Taste Profile
Data to verify
Tasteless
vs. Extremely bitter (berberine HCl)
Reported organoleptic difference; may support formulation selection
Supplier-reported property; verify for specific lots
Palatability Patient Compliance Formulation

Colon-Specific Drug Delivery

The poor aqueous solubility of berberine tannate can be leveraged as an advantage in the design of colon-specific delivery systems. A study on berberine tannate colon-specific coated tablets demonstrated a highly targeted release profile. In simulated gastric fluid and simulated small intestine fluid (pH 6.8 phosphate buffer), drug release was below 5% over five hours [1]. In contrast, when transferred to simulated colonic fluid (pH 7.6, containing 30% colonic contents of rats), the cumulative release rate exceeded 85% of the labeled amount [1]. This stark contrast in release kinetics demonstrates the compound's suitability for delivering berberine directly to the colon, which is a key target for treating conditions like inflammatory bowel disease and bacterial dysentery, while minimizing systemic absorption and gastric irritation.

Colonic Release
Reported
>85% release
vs.
pH-dependent delivery model context
Simulated colonic fluid; in vitro study
Impurity Control
Reported
Improved synthesis process
Antioxidants, N₂ blanketing
May reduce unknown impurities >0.1%
Patent data; verify lot-specific purity
Aqueous Solubility
Reported
Practically insoluble
vs. Slightly soluble (berberine HCl, ~1:500)
Reported solubility classification; formulation-dependent
Room temp.; drives dosage form design
Drug Delivery Colon Targeting In Vitro Release

Optimized Synthesis & Impurity Control

The quality and purity of the active pharmaceutical ingredient (API) are paramount for safety and efficacy. A patent detailing an optimized synthesis process for berberine tannate addresses the issue of unknown impurities. The classical synthesis technique was reported to produce unknown impurities at levels greater than 0.1% [1]. The improved process, involving the addition of antioxidants and nitrogen blanketing during synthesis, aims to significantly reduce the content of these impurities [1]. This focus on impurity control provides a clear procurement advantage, as it offers a pathway to a higher-purity API, which is essential for meeting stringent regulatory standards and ensuring batch-to-batch consistency in pharmaceutical manufacturing.

Impurity Control
Reported
Improved synthesis process
Antioxidants, N₂ blanketing
May reduce unknown impurities >0.1%
Patent data; verify lot-specific purity
Synthesis Impurity Control Quality

Low Aqueous Solubility Profile

The solubility profile of berberine tannate is a key distinguishing factor from other berberine salts. Berberine tannate is described as being practically insoluble in water and ethanol , whereas berberine hydrochloride, while also having low solubility, is classified as slightly soluble (approximately 1:500 in water) [1]. This difference in solubility, while seemingly minor, has profound implications for formulation. The near-total insolubility of berberine tannate in water makes it suitable for suspension formulations and colon-targeted delivery systems, as it remains largely intact through the stomach and small intestine [2]. In contrast, the slightly higher solubility of berberine hydrochloride leads to earlier release and absorption in the upper GI tract, contributing to its low systemic bioavailability and limiting its use for local gut action.

Aqueous Solubility
Reported
Practically insoluble
vs. Slightly soluble (berberine HCl, ~1:500)
Reported solubility classification; formulation-dependent
Room temp.; drives dosage form design
Physicochemical Properties Solubility Formulation

Berberine Tannate: Targeted Applications


Pediatric Antidiarrheal Suspensions

The tasteless nature of berberine tannate directly enables the formulation of palatable oral suspensions for children suffering from acute bacterial diarrhea. Unlike the intensely bitter berberine hydrochloride, which requires extensive taste-masking and often faces adherence challenges in younger patients, berberine tannate simplifies the formulation process and improves the likelihood of successful treatment. This scenario is supported by the compound's established antimicrobial activity [1] and its dual-action mechanism, providing both bactericidal and astringent relief.

Colon-Targeted Drug Delivery for IBD

The pH-dependent release profile of berberine tannate makes it a compelling candidate for colon-specific drug delivery. As demonstrated in vitro, the compound exhibits minimal release (<5%) in gastric and small intestinal fluids but rapidly releases (>85%) in simulated colonic fluid [2]. This property can be leveraged to design tablets or capsules that deliver berberine and tannic acid directly to the colon, a target site for conditions like ulcerative colitis and bacterial dysentery, thereby maximizing local therapeutic effect while minimizing systemic exposure and potential side effects.

High-Purity API Procurement

Procurement teams sourcing berberine tannate as an active pharmaceutical ingredient (API) should prioritize suppliers utilizing optimized, low-impurity synthesis methods. The identification of a classical synthesis route producing >0.1% unknown impurities [3] highlights a critical quality risk. By specifying a vendor that employs improved processes—such as those using antioxidants and inert atmospheres to reduce impurities—procurement can secure a higher-purity API. This reduces the burden of downstream purification, ensures compliance with pharmacopeial standards, and provides a tangible, verifiable quality differentiator for the final drug product.

Antimicrobial Susceptibility Testing

The established MIC of 5 µg/mL against S. aureus provides a quantitative benchmark for researchers investigating the antimicrobial spectrum of berberine tannate against a broader panel of enteric pathogens [1]. This scenario is particularly relevant for studies aimed at characterizing the compound's activity against multidrug-resistant strains of bacteria commonly implicated in traveler's diarrhea and dysentery. The data supports its use as a comparator or lead compound in the development of new, non-antibiotic therapies for gastrointestinal infections, where its dual antimicrobial and astringent properties offer a potential advantage over single-action agents.

Application
Selection Property
Validation Focus
GI infection formulation research
Tasteless complex
Taste-masking efficiency in liquid forms
Colonic disease model studies
pH-dependent release profile
Colon-targeted delivery validation
API quality and impurity control
Optimized synthesis method
Impurity profile consistency
Antimicrobial screening against enteric pathogens
Reported MIC benchmark
Spectrum evaluation against drug-resistant strains

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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